molecular formula C14H25NO10 B14028447 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B14028447
M. Wt: 367.35 g/mol
InChI Key: XEYNXCGNMKWIDO-BTEHUSPRSA-N
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Description

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]dioxol ring, an amino group, and a dihydroxysuccinate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d][1,3]dioxol ring, the introduction of the amino group, and the attachment of the dihydroxysuccinate moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol: A structurally similar compound without the dihydroxysuccinate moiety.

    (2R,3R)-2,3-dihydroxysuccinate: A simpler compound lacking the cyclopenta[d][1,3]dioxol ring and amino group.

Uniqueness

The uniqueness of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C10H19NO4.C4H6O6/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;5-1(3(7)8)2(6)4(9)10/h6-9,12H,3-5,11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+,8+,9-;1-,2-/m01/s1

InChI Key

XEYNXCGNMKWIDO-BTEHUSPRSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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